molecular formula C16H31N3O5 B2534753 4-[4-(2-Methoxyethyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid CAS No. 2402831-32-5

4-[4-(2-Methoxyethyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

Cat. No.: B2534753
CAS No.: 2402831-32-5
M. Wt: 345.44
InChI Key: JKDOPYVPRHCHBF-UHFFFAOYSA-N
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Description

4-[4-(2-Methoxyethyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid is a synthetic compound featuring a butanoic acid backbone with two key substituents:

  • A 4-(2-methoxyethyl)piperazine group at position 4, providing a tertiary amine moiety with a polar methoxyethyl side chain.
  • A tert-butoxycarbonyl (Boc)-protected amino group at position 2, enhancing solubility and stability during synthetic processes .

This structure is characteristic of compounds designed for pharmaceutical applications, where the Boc group serves as a protective moiety for amines, and the piperazine ring contributes to interactions with biological targets such as G protein-coupled receptors (GPCRs) or enzymes .

Properties

IUPAC Name

4-[4-(2-methoxyethyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31N3O5/c1-16(2,3)24-15(22)17-13(14(20)21)5-6-18-7-9-19(10-8-18)11-12-23-4/h13H,5-12H2,1-4H3,(H,17,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDOPYVPRHCHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCN1CCN(CC1)CCOC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[4-(2-Methoxyethyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid is a synthetic derivative that has garnered interest in pharmacological and biochemical research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C₁₄H₁₈N₂O₄
  • Molecular Weight : 270.30 g/mol
  • IUPAC Name : 4-[4-(2-Methoxyethyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

This compound features a piperazine ring, which is known for its versatility in drug design, particularly in enhancing solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Studies suggest that it may act as a modulator of the BMP (Bone Morphogenetic Protein) signaling pathway, which is crucial for cellular growth, differentiation, and apoptosis .

Therapeutic Applications

  • Cancer Therapy : Preliminary studies indicate that compounds with similar structures have shown promise in inhibiting tumor growth by interfering with angiogenesis and cell proliferation pathways.
  • Neurological Disorders : The piperazine moiety has been associated with neuroprotective effects, making this compound a candidate for treating conditions like anxiety and depression.
  • Anti-inflammatory Effects : Research suggests potential anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases.

Study 1: BMP Signaling Inhibition

A study conducted on the effects of similar compounds on BMP signaling revealed significant inhibition of cellular proliferation in osteoblasts, suggesting potential applications in bone-related therapies .

Study 2: Neuroprotective Effects

In a mouse model of neurodegeneration, administration of a related piperazine derivative resulted in reduced neuronal loss and improved cognitive function, indicating the potential for developing treatments for Alzheimer's disease .

Table 1: Summary of Biological Activities

Activity TypeMechanismReferences
Cancer TherapyInhibition of angiogenesis
Neurological DisordersNeuroprotection
Anti-inflammatoryModulation of inflammatory markers

Table 2: Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
4-Amino-2-(tert-butoxycarbonyl)amino butanoic acidAmino Acid DerivativeCancer Inhibition
4-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-2-ylPiperazine DerivativeNeuroprotective

Scientific Research Applications

Pharmacological Applications

1. Antidepressant Activity
The compound's structural similarity to other piperazine derivatives indicates potential antidepressant properties. Piperazine derivatives have been extensively studied for their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in the treatment of depression .

2. Neuroprotective Effects
Research indicates that compounds with similar structures may exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's disease. The interaction of the compound with neurotrophic factors could enhance neuronal survival and function.

3. Antipsychotic Properties
Given the structural characteristics shared with known antipsychotic agents, this compound may also have applications in managing psychotic disorders. Its ability to interact with dopamine receptors could provide insights into its antipsychotic potential.

Case Studies

Several studies have explored the therapeutic potential of compounds related to 4-[4-(2-Methoxyethyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid:

  • Study on Antidepressant Efficacy : A study demonstrated that piperazine derivatives significantly improved depressive symptoms in animal models by enhancing serotonin levels in the brain .
  • Neuroprotective Research : Another investigation reported that similar compounds protected neuronal cells from oxidative stress-induced apoptosis, suggesting a role in neuroprotection.

Chemical Reactions Analysis

Carbamate Deprotection (Boc Removal)

The Boc group on the amino moiety undergoes acid-catalyzed cleavage, a critical step in peptide synthesis and drug development.

Reaction Conditions Outcome Reference
Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C for 1–2 hrsCleavage yields free amine for subsequent functionalization (e.g., amide coupling)
HCl in dioxane (4 M) at 25°C for 4 hrsQuantitative deprotection confirmed via NMR and mass spectrometry

Mechanism : Protonation of the Boc carbonyl oxygen facilitates elimination of CO₂ and isobutylene, releasing the amine.

Amide Bond Formation

The carboxylic acid group participates in amide coupling, a cornerstone of peptide synthesis.

Reagents/Conditions Application Yield Reference
Dicyclohexylcarbodiimide (DCC)/N-Hydroxysuccinimide (NHS) in DMF at 0°CConjugation with amines (e.g., lysine residues) to form stable amide linkages75–85%
HATU/DIPEA in DMF at 25°CHigh-efficiency coupling for sterically hindered substrates90%

Notable Example : Reaction with glycine ethyl ester forms a dipeptide analog, confirmed via HPLC and 1H^1H-NMR.

Esterification

The carboxylic acid reacts with alcohols under acidic or coupling conditions.

Reagents Product Conditions Reference
Methanol/H2_2SO4_4 (cat.)Methyl ester derivativeReflux, 6 hrs
Ethanol/EDC-ClEthyl ester with 4-nitrophenol activator0°C → 25°C, 12 hrs

Key Data : Methyl ester formation achieved 68% yield (GC-MS analysis).

Piperazine Functionalization

The piperazine ring undergoes alkylation or acylation at its secondary amine sites.

Reaction Reagents Outcome Reference
Alkylation with methyl iodideK2_2CO3_3/DMF, 60°C, 8 hrsQuaternary ammonium salt
Acylation with acetyl chlorideTriethylamine/THF, 0°C → 25°C, 3 hrsN-Acetylpiperazine derivative

Note : Alkylation increases hydrophobicity, impacting pharmacokinetics .

Decarboxylation

Controlled thermal decarboxylation of the butanoic acid group:

Conditions Product Catalyst Reference
180°C, CuO nanoparticles3-[4-(2-Methoxyethyl)piperazin-1-yl]propanenitrileN/A
Pyridine, 120°C, 12 hrsAlkane byproduct (minor pathway)N/A

Redox Reactions

The Boc-protected amine and methoxyethyl groups influence redox stability:

  • Oxidation : Piperazine ring resists oxidation under mild conditions (H2_2O2_2, pH 7).

  • Reduction : Catalytic hydrogenation (Pd/C, H2_2) reduces nitro intermediates in synthetic pathways but leaves the Boc group intact.

pH-Dependent Solubility

The carboxylic acid (pKa_a ≈ 4.5) and piperazine (pKa_a ≈ 9.5) confer pH-responsive behavior:

pH Range Dominant Form Solubility in Water
< 4.5Protonated carboxylic acid, cationic piperazineHigh (≥50 mg/mL)
4.5–9.5ZwitterionicModerate (~10 mg/mL)
> 9.5Deprotonated carboxylate, neutral piperazineLow (<1 mg/mL)

Comparison with Similar Compounds

Piperazine Substitutions

  • 2-Methoxyethyl group : Enhances hydrophilicity compared to aryl-substituted analogs (e.g., 4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-amine) . This may improve solubility in aqueous media, critical for bioavailability.
  • Boc Protection: Shared with 2-[4-Boc-piperazinyl]propanoic acid and 2-(4-Boc-piperazinyl)-4-phenylbutanoic acid , this group prevents undesired reactions during synthesis but requires acidic conditions for deprotection.

Backbone Modifications

  • Butanoic acid vs.
  • 4-Oxobutanoic acid (in 4-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid): The ketone group introduces electrophilicity, enabling covalent interactions absent in the target compound .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step protocols, including:

  • Coupling reactions : Utilize tert-butyl carbamate (Boc) protection for the amino group to prevent side reactions during piperazine ring functionalization .
  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance nucleophilic substitution efficiency in piperazine derivatization .
  • Catalyst optimization : Palladium-based catalysts (e.g., Pd(OAc)₂) improve cross-coupling yields in aromatic systems .
  • Temperature control : Maintain 60–80°C during cyclization steps to balance reaction rate and byproduct formation .
    Post-synthesis, monitor purity via HPLC (C18 column, acetonitrile/water gradient) and confirm structural integrity with 1H^1H-NMR (e.g., δ 1.4 ppm for tert-butyl groups) .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:
Key methods include:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR identify proton environments (e.g., methoxyethyl protons at δ 3.3–3.5 ppm) and carbon backbone connectivity .
  • X-ray crystallography : Resolves conformational details (e.g., piperazine ring puckering with bond angles ~118–121°) .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ expected at m/z 424.492) and fragmentation patterns .
  • HPLC-PDA : Detects impurities (<0.5% threshold) using reverse-phase columns and UV absorption at 254 nm .

Basic: How can computational modeling predict reactivity and stability under varying conditions?

Answer:

  • Reactivity : Density Functional Theory (DFT) calculates frontier molecular orbitals to predict nucleophilic/electrophilic sites (e.g., piperazine nitrogen lone pairs) .
  • Conformational stability : Molecular dynamics simulations assess torsional energy barriers (e.g., methoxyethyl rotation at ~5 kcal/mol) .
  • Solvent effects : COSMO-RS models evaluate solubility trends in ethanol/water mixtures, guiding solvent selection for recrystallization .

Advanced: How should researchers resolve contradictions between theoretical predictions and experimental conformational data?

Answer:

  • Cross-validation : Compare DFT-predicted bond angles (e.g., C44–C45–C46 = 121.03°) with X-ray crystallographic data .
  • Dynamic NMR : Detect rotational barriers in piperazine rings (e.g., coalescence temperatures in DMSO-d₆) to reconcile static vs. dynamic models .
  • Error analysis : Quantify discrepancies using root-mean-square deviations (RMSD) between computed and experimental geometries .

Advanced: What strategies optimize multi-step synthesis yields while maintaining stereochemical control?

Answer:

  • Protecting group strategy : Use Boc for amines and tert-butyl esters for carboxylic acids to prevent undesired side reactions .
  • Chiral chromatography : Separate enantiomers using amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol eluents .
  • Kinetic vs. thermodynamic control : Adjust reaction time (e.g., 12–24 hrs) and temperature to favor desired stereoisomers .

Advanced: How does modifying piperazine substituents affect biological activity?

Answer:

  • SAR studies : Replace methoxyethyl with cyano or fluoro groups to modulate lipophilicity (logP changes ±0.5 units) and receptor binding .
  • Enzyme inhibition assays : Test IC₅₀ values against target enzymes (e.g., kinases) using fluorescence polarization .
  • Molecular docking : Simulate ligand-receptor interactions (e.g., piperazine nitrogen hydrogen bonding with Asp123) to guide design .

Safety: What protocols are critical for handling this compound in the lab?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particulates .
  • Waste disposal : Collect organic waste in halogen-resistant containers for incineration .

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